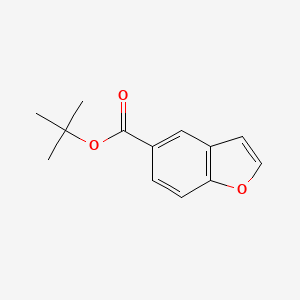

tert-Butyl 1-benzofuran-5-carboxylate

Description

Historical Trajectories and Foundational Discoveries in Benzofuran (B130515) Chemistry

The journey of benzofuran chemistry began in 1870 when Perkin first synthesized the parent benzofuran ring from coumarin. nih.govjocpr.com This foundational discovery opened the door to a new class of heterocyclic compounds. Early research focused on isolating and identifying naturally occurring benzofurans and understanding their basic reactivity. Over the decades, the development of new synthetic methodologies has allowed chemists to construct increasingly complex and functionalized benzofuran structures, moving from classical name reactions to sophisticated, metal-catalyzed processes.

The Benzofuran Heterocyclic Scaffold in Contemporary Organic Synthesis Research

In modern organic synthesis, the benzofuran nucleus is a highly valued scaffold. nih.gov Its rigid, planar structure and the electronic influence of the oxygen atom make it a versatile starting point for creating a wide array of complex molecules. Contemporary synthesis relies on a variety of advanced methods to construct this ring system, as detailed in the table below.

| Synthesis Strategy | Description | Key Reagents/Catalysts |

| Palladium-Catalyzed Reactions | Involves intramolecular cyclization or coupling reactions to form the furan (B31954) ring fused to a benzene (B151609) ring. nih.govacs.org | Palladium acetate (B1210297), (PPh₃)PdCl₂, PCy₃ nih.govacs.org |

| Copper-Catalyzed Reactions | Often used in conjunction with palladium (e.g., Sonogashira coupling) or as the primary catalyst for cyclization. nih.govacs.org | Copper iodide (CuI) nih.govacs.org |

| Acid-Catalyzed Cyclization | Utilizes strong acids to promote the ring-closing reaction of appropriate precursors, such as o-alkynylphenols. acs.org | Triflic acid (TfOH), Acetic acid nih.govacs.org |

| Rhodium-Mediated Catalysis | Enables arylation and subsequent cyclization between substrates like propargyl alcohols and aryl boronic acids. acs.org | Rhodium-based catalysts acs.org |

These methods provide chemists with powerful tools to build libraries of benzofuran derivatives for various research purposes, including the synthesis of intermediates like tert-butyl 1-benzofuran-5-carboxylate.

Structural Significance of the Benzofuran Moiety in Heterocyclic Systems

The significance of the benzofuran moiety lies in its unique structural and electronic properties, which make it a privileged scaffold in medicinal chemistry. lbp.world It is a core component of many compounds with a broad spectrum of biological activities, including antifungal, anti-inflammatory, antitumor, and antiviral properties. lbp.world The fusion of the aromatic benzene ring with the electron-rich furan ring creates a system that can engage in various intermolecular interactions, such as hydrogen bonding and π-stacking, with biological targets like enzymes and receptors. This structural motif is found in numerous natural products and clinically approved drugs.

Contextualizing the Benzofuran Ester Functionality within Advanced Organic Chemistry Research

The introduction of an ester group onto the benzofuran scaffold, particularly at the 5-position, is a strategic modification in synthetic chemistry. The ester group can modulate the electronic properties of the benzofuran ring and serve as a handle for further chemical transformations.

The specific compound, This compound , is a prime example of a synthetic intermediate. The tert-butyl ester is a widely used "protecting group" in organic synthesis. organic-chemistry.orgorganic-chemistry.orgharvard.edu Its bulky nature prevents the carboxylic acid group from undergoing unwanted reactions while other parts of the molecule are being modified. A key advantage of the tert-butyl ester is its selective cleavability; it can be removed under specific acidic conditions (e.g., using trifluoroacetic acid or zinc bromide) that often leave other ester types (like methyl or ethyl esters) intact. organic-chemistry.orgresearchgate.netstackexchange.com This allows for precise, multi-step synthetic sequences.

The synthesis of this compound itself can be achieved from its corresponding carboxylic acid, benzofuran-5-carboxylic acid, by reacting it with a tert-butylating agent. This positions the compound as a valuable, stable precursor for the synthesis of more complex molecules where a free carboxylic acid at the 5-position is desired at a later stage. While extensive research detailing the direct applications of this compound is not prevalent, its role as a protected building block is implicitly critical for the synthesis of advanced benzofuran derivatives.

Below are the physicochemical properties for the parent acid and a related derivative, illustrating the type of data essential for synthetic planning.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| Benzofuran-5-carboxylic acid | C₉H₆O₃ | 162.14 | Solid | - |

| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | C₁₄H₁₄O₆ | 278.26 | White powder | 212–214 |

| 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | C₁₂H₉BrO₅ | 313.10 | White powder | 196–197 |

Data for this compound is not widely published, reflecting its status as a synthetic intermediate rather than a final product. Data for related carboxylic acids is provided for context. nih.gov

Structure

3D Structure

Properties

CAS No. |

918540-30-4 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

tert-butyl 1-benzofuran-5-carboxylate |

InChI |

InChI=1S/C13H14O3/c1-13(2,3)16-12(14)10-4-5-11-9(8-10)6-7-15-11/h4-8H,1-3H3 |

InChI Key |

AFCYCXBKKKVEPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(C=C1)OC=C2 |

Origin of Product |

United States |

Synthetic Transformations and Chemical Reactivity of the 1 Benzofuran 5 Carboxylate Moiety

Carboxylic Acid Ester Hydrolysis and Subsequent Derivatization from the tert-Butyl Ester

The tert-butyl ester group in tert-butyl 1-benzofuran-5-carboxylate is a protecting group for the carboxylic acid functionality. Its removal and subsequent conversion into other functional groups is a common and crucial synthetic strategy.

The hydrolysis, or deprotection, of the tert-butyl ester is typically accomplished under acidic conditions. The steric hindrance of the tert-butyl group provides stability against base-catalyzed hydrolysis, but it is readily cleaved by strong acids. This process involves the protonation of the ester oxygen followed by the elimination of isobutylene (B52900), a stable carbocation, to yield the free 1-benzofuran-5-carboxylic acid.

Once generated, 1-benzofuran-5-carboxylic acid is a versatile intermediate that can be converted into a variety of derivatives, most notably amides and other esters. researchgate.net

Amide Formation: The conversion of the carboxylic acid to an amide is one of the most frequent reactions in medicinal chemistry. researchgate.net This transformation requires the activation of the carboxylic acid. A host of coupling reagents have been developed for this purpose, including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) or 4-Dimethylaminopyridine (B28879) (DMAP). nih.gov For example, benzofuran-2-carboxylic acid has been coupled with amines using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). chemrxiv.org These methods are broadly applicable to 1-benzofuran-5-carboxylic acid, allowing for the synthesis of a wide array of N-substituted amides by reacting it with primary or secondary amines. bohrium.comnih.gov

Esterification: The carboxylic acid can also be re-esterified to form esters other than the tert-butyl variant, such as methyl or ethyl esters. The classic Fischer esterification, which involves treating the carboxylic acid with an alcohol (like methanol (B129727) or ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. masterorganicchemistry.com This reaction is an equilibrium process, typically driven to completion by using the alcohol as the solvent. masterorganicchemistry.com

Further Functionalization Strategies of the Benzofuran (B130515) Nucleus in 5-Carboxylate Derivatives

Beyond the manipulation of the carboxylate group, the benzofuran ring system itself can be further functionalized. The presence of the electron-withdrawing carboxylate group on the benzene (B151609) portion of the molecule influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, the furan (B31954) ring of benzofuran is generally more reactive than the benzene ring. pixel-online.net Theoretical and experimental studies show a preference for substitution at the C3 or C2 positions. pixel-online.netstackexchange.com

Halogenation: The halogenation of benzofuran derivatives is a key transformation, as the resulting halo-benzofurans are important precursors for cross-coupling reactions. researchgate.net Bromination of benzofuran derivatives can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in solvents such as acetic acid. nih.govrsc.org For instance, the bromination of certain 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid derivatives has been shown to result in substitution on the benzene ring, ortho to the hydroxyl group. nih.gov The introduction of halogens can significantly impact the biological activity of the resulting compounds. nih.gov

Nitration: Nitration of the benzofuran nucleus can be performed using various nitrating agents. The use of nitric acid in combination with trifluoroacetic anhydride (B1165640) is a reported method for the direct nitration of five-membered heterocycles. researchgate.net Regioselective nitration of the parent benzofuran at the 2-position has been achieved using sodium nitrate (B79036) and ammonium (B1175870) nitrate. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com Halogenated benzofuran-5-carboxylate derivatives can serve as substrates in these reactions. For example, Sonogashira coupling reactions between iodophenols and terminal alkynes, catalyzed by palladium and copper complexes, are used to construct the benzofuran ring system itself, often leading to derivatives that can be further functionalized. nih.govacs.org Similarly, Suzuki-Miyaura coupling of a borylated benzofuran or a halogenated benzofuran with a boronic acid partner can introduce diverse aryl or heteroaryl substituents.

The Role of Benzofuran-5-carboxylate Derivatives as Synthetic Intermediates in Complex Molecular Architectures

Benzofuran-5-carboxylate derivatives are valuable building blocks for the synthesis of more elaborate molecules with significant biological and material properties. nih.gov The benzofuran core is a privileged structure in medicinal chemistry, and derivatives have been developed as anticancer, antimicrobial, and anti-inflammatory agents. nih.govrsc.org

For example, derivatives of 6-hydroxy-benzofuran-5-carboxylic acid have been investigated as inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), a target for new tuberculosis therapies. Benzofuran-5-ol derivatives have also shown potent antifungal activity. nih.gov The synthesis of complex pharmaceutical agents often involves the use of functionalized benzofuran intermediates. A highly substituted tert-butyl carbamate (B1207046) derivative, for instance, incorporates a benzofuran-6-carbonyl moiety linked to a dichloro-tetrahydroisoquinoline-carboxamide structure, highlighting the role of this scaffold in constructing complex molecular frameworks. pharmaffiliates.com The ability to selectively modify both the carboxylate group and the heterocyclic ring system makes this compound and its derivatives highly valuable in the assembly of novel and structurally complex target molecules. acs.org

Data Tables

Table 1: Physical and Chemical Properties of this compound An interactive table with sortable columns.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄O₃ |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | tert-butyl benzofuran-5-carboxylate |

| Synonyms | 1-Benzofuran-5-carboxylic acid, 1,1-dimethylethyl ester |

| Physical Form | Solid |

Table 2: Examples of Synthetic Transformations Involving Benzofuran-5-Carboxylate Derivatives An interactive table with sortable columns.

| Starting Material | Reagents | Product | Transformation | Ref. |

|---|---|---|---|---|

| 1-Benzofuran-5-carboxylic acid | Oxalyl chloride, then various amines/TEA | Benzodifuran-2-carboxamides | Amide Formation | nih.gov |

| 1-Benzofuran-2-carboxylic acid | HATU, DIPEA, Amine | N-(substituted)benzofuran-2-carboxamide | Amide Formation | chemrxiv.org |

| 1-Benzofuran-5-carboxylic acid | Alcohol (e.g., EtOH), Acid Catalyst (e.g., H₂SO₄) | Ethyl 1-benzofuran-5-carboxylate | Fischer Esterification | masterorganicchemistry.com |

| 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid amide | Bromine, Acetic Acid | 7-Bromo-6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide | Electrophilic Bromination | nih.gov |

Analytical Spectroscopic Characterization in Academic Research of Benzofuran Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy:

The proton NMR spectrum of tert-butyl 1-benzofuran-5-carboxylate is expected to exhibit distinct signals corresponding to the protons of the benzofuran (B130515) core and the tert-butyl group.

Benzofuran Ring Protons: The protons on the benzofuran ring system typically appear in the downfield region (δ 6.5-8.5 ppm) due to the aromatic nature of the ring. Specifically, for a 5-substituted benzofuran, the protons at positions 2, 3, 4, 6, and 7 would show characteristic chemical shifts and coupling patterns. For instance, studies on similar benzofuran esters show protons of the benzofuran moiety resonating at approximately δ 7.33, 7.51, 7.57, 7.63, and 7.73 ppm. nih.gov The protons at positions 2 and 3 on the furan (B31954) part of the ring often appear as doublets or multiplets, while the protons on the benzene (B151609) ring will show splitting patterns dependent on their substitution.

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet in the upfield region of the spectrum, typically around δ 1.5-1.6 ppm. rsc.org This is a characteristic signal for a tert-butyl ester group.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 | ~7.6-7.8 | d | 1H |

| H3 | ~6.7-6.9 | d | 1H |

| H4 | ~7.9-8.1 | d | 1H |

| H6 | ~7.8-8.0 | dd | 1H |

| H7 | ~7.4-7.6 | d | 1H |

| -C(CH₃)₃ | ~1.5-1.6 | s | 9H |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Benzofuran Ring Carbons: The carbon atoms of the benzofuran ring are expected to resonate in the aromatic region (δ 100-160 ppm). In related benzofuran esters, these signals have been observed in the range of 112.59–155.79 ppm. nih.gov The carbon attached to the oxygen atom (C7a) and the carbon at the fusion of the two rings (C3a) will have distinct chemical shifts.

Ester Carbons: The carbonyl carbon (C=O) of the ester group is expected to appear significantly downfield, typically in the range of δ 160-170 ppm. nih.gov The quaternary carbon of the tert-butyl group usually resonates around δ 80-85 ppm, and the methyl carbons of the tert-butyl group will appear in the upfield region, around δ 28 ppm. rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~145 |

| C3 | ~107 |

| C3a | ~128 |

| C4 | ~125 |

| C5 | ~126 |

| C6 | ~122 |

| C7 | ~112 |

| C7a | ~155 |

| C=O | ~165 |

| -C (CH₃)₃ | ~82 |

| -C(C H₃)₃ | ~28 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₃H₁₄O₃), the expected molecular weight is approximately 218.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 218.

The fragmentation of tert-butyl esters is often characterized by the loss of the tert-butyl group. researchgate.net A prominent fragmentation pathway for this compound would involve the cleavage of the C-O bond of the ester, leading to the formation of a stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57. This is often the base peak in the mass spectra of tert-butyl esters. pearson.com

Another significant fragmentation would be the loss of isobutylene (B52900) (C₄H₈, 56 Da) via a McLafferty-type rearrangement, resulting in the formation of the corresponding carboxylic acid radical cation at m/z 162. Subsequent fragmentation of the benzofuran-5-carboxylic acid ion could involve the loss of CO (28 Da) or CO₂ (44 Da).

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

| 218 | Molecular Ion | [C₁₃H₁₄O₃]⁺˙ |

| 162 | [M - C₄H₈]⁺˙ | [C₉H₆O₃]⁺˙ |

| 118 | [M - C₄H₈ - CO₂]⁺˙ | [C₈H₆O]⁺˙ |

| 57 | tert-butyl cation | [C₄H₉]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation, which correspond to the vibrational energies of the bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the aromatic benzofuran system.

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group is expected in the region of 1715-1735 cm⁻¹. vscht.cz The conjugation of the carbonyl group with the aromatic ring might shift this band to a slightly lower wavenumber.

C-O Stretch: The C-O stretching vibrations of the ester group typically appear as two strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹. researchgate.net

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzofuran ring will give rise to several absorptions in the 1600-1450 cm⁻¹ region. nih.gov

Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹.

tert-Butyl Group Vibrations: The C-H stretching of the methyl groups in the tert-butyl moiety will be observed just below 3000 cm⁻¹. Characteristic bending vibrations for the tert-butyl group are also expected in the fingerprint region.

Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ester C=O | Stretch | 1715 - 1735 | Strong |

| Ester C-O | Stretch | 1250 - 1300 and 1100 - 1150 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Alkyl C-H | Stretch | < 3000 | Medium |

Advanced Spectroscopic Techniques for Elucidating Benzofuran Derivative Structures

Beyond the fundamental techniques of NMR, MS, and IR, several advanced spectroscopic methods are employed in academic research to gain deeper insights into the complex structures of benzofuran derivatives.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning ¹H and ¹³C signals, especially in highly substituted or complex benzofuran structures. These techniques reveal proton-proton couplings (COSY) and one-bond (HSQC) or multiple-bond (HMBC) correlations between protons and carbons, which helps in piecing together the molecular puzzle. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. This is invaluable for confirming the molecular formula and distinguishing between compounds with the same nominal mass. rsc.org

Tandem Mass Spectrometry (MS/MS): In MS/MS, specific ions are selected and further fragmented to establish connectivity and fragmentation pathways. This is particularly useful for the detailed structural analysis of complex benzofuran derivatives and for differentiating isomers. researchgate.net

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the ultimate structural proof by determining the precise three-dimensional arrangement of atoms in the molecule, including stereochemistry. nih.gov

Computational Spectroscopy: The prediction of spectroscopic data (NMR, IR) using quantum chemical calculations, such as Density Functional Theory (DFT), is increasingly used to complement experimental results. Comparing experimental spectra with calculated spectra can aid in the confirmation of proposed structures and the interpretation of complex spectral features.

These advanced techniques, in conjunction with the foundational spectroscopic methods, provide a powerful arsenal (B13267) for the comprehensive characterization of novel benzofuran esters and other derivatives in academic research.

Broader Research Trajectories and Future Perspectives for Benzofuran 5 Carboxylate Derivatives

Integration within Advanced Heterocyclic Synthesis Methodologies

The synthesis of the benzofuran (B130515) nucleus has evolved significantly from classical methods, such as the Perkin synthesis, to more sophisticated and efficient catalytic strategies. acs.orgjocpr.com Modern research focuses on the development of novel synthetic routes that offer high yields, regioselectivity, and broad substrate scope, which are crucial for creating complex derivatives. rsc.orgnumberanalytics.com

Transition-metal catalysis is at the forefront of these advancements. Various methods utilizing palladium, copper, and nickel catalysts have been developed for the construction of the benzofuran ring. nih.govacs.org For instance, palladium- and copper-cocatalyzed Sonogashira coupling reactions between iodophenols and terminal alkynes, followed by intramolecular cyclization, provide a robust route to substituted benzofurans. nih.govacs.org Nickel catalysts have also been effectively used to facilitate the nucleophilic addition reactions required for benzofuran ring formation. acs.org

Recent methodologies also explore catalyst-free and environmentally benign approaches. nih.govacs.org One-pot syntheses in deep eutectic solvents and base-mediated intramolecular cyclizations represent greener alternatives to traditional methods. nih.govacs.org These advanced strategies are instrumental in accessing a diverse library of benzofuran-5-carboxylate derivatives for further investigation.

Table 1: Modern Catalytic Strategies for Benzofuran Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium/Copper | Sonogashira Coupling / Cyclization | Effective for coupling iodophenols and terminal alkynes. | nih.govacs.org |

| Nickel-Based Catalysts | Nucleophilic Addition / Cyclization | Provides activation energy for intramolecular reactions. | acs.org |

| Copper Iodide | One-Pot, Multi-Component | Enables green synthesis in deep eutectic solvents. | acs.org |

| Brønsted Acids (e.g., Acetic Acid) | One-Pot Synthesis | Useful for reactions involving benzoquinones. | nih.gov |

| Base-Mediated (e.g., K-tert-butoxide) | Intramolecular Cyclization | Transition-metal-free approach. | nih.gov |

Design Principles for Novel Benzofuran-Based Scaffolds in Academic Research

The design of novel benzofuran scaffolds is heavily guided by structure-activity relationship (SAR) studies, particularly in medicinal chemistry. nih.govscilit.comnih.gov The substitution pattern on the benzofuran ring is a critical determinant of biological activity. nih.govrsc.org For instance, preliminary SAR studies have shown that substituents at the C-2 and C-5 positions are crucial for the cytotoxic and antibacterial activities of these compounds. nih.govrsc.org

In the context of anticancer research, the introduction of halogens like bromine, chlorine, or fluorine into the benzofuran ring has been shown to significantly increase cytotoxic activity, likely due to the formation of halogen bonds with biological targets. nih.gov The nature and position of substituents can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity to specific enzymes or receptors. nih.govjst.go.jp For example, in the development of osteoblast differentiation-promoting agents, introducing a carbamoyl (B1232498) group at the 5-position of the benzofuran ring markedly increased activity, whereas ionizable groups like amino or carboxyl functions reduced it. jst.go.jp These principles guide medicinal chemists in the rational design of new derivatives with improved potency and selectivity. scilit.comnih.gov

Computational Chemistry Approaches to Benzofuran Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of benzofuran derivatives. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and selectivity of these molecules. researchgate.net These studies can elucidate reaction mechanisms and predict the most likely sites for electrophilic or nucleophilic attack. For instance, simulations of the chlorination of a benzofuran derivative showed that the reaction is thermodynamically driven and that the solvent plays a significant role in stabilizing reaction intermediates. researchgate.net

Molecular docking simulations, such as those using the CDOCKER program, are used to predict the binding modes of benzofuran derivatives with biological targets like enzymes. mdpi.com This is particularly valuable in drug discovery for optimizing lead compounds. mdpi.com By analyzing the interactions between the molecule and the active site of a protein, researchers can rationally design modifications to improve binding affinity and selectivity. nih.gov These computational approaches accelerate the design-synthesis-testing cycle by prioritizing the most promising candidates for synthesis. mdpi.com

Emerging Applications of Benzofuran Carboxylic Acid Derivatives in Materials Science Research

Beyond their biological applications, benzofuran derivatives are gaining significant attention in materials science due to their unique electronic and photophysical properties. nih.govalfa-chemistry.com Their rigid, planar structure and tunable electronic properties make them excellent candidates for use in organic electronics. alfa-chemistry.comnumberanalytics.com

Benzofuran-containing polymers and small molecules are being explored for applications in:

Organic Light-Emitting Diodes (OLEDs): Benzofuran derivatives are used as host materials, emitters, and hole-transporting layers in OLED devices. nih.govalfa-chemistry.comresearchgate.net Their high thermal stability, good charge carrier mobility, and tunable emission wavelengths contribute to the development of efficient and stable devices. alfa-chemistry.comgoogle.com For example, benzofuran-fused phospholes have been synthesized and used as emitters in blue-green OLEDs. acs.org

Organic Solar Cells (OSCs): The benzofuran moiety is being incorporated into donor-acceptor polymers and small molecules for use in bulk heterojunction solar cells. acs.orgrsc.org The electronegative oxygen atom in the furan (B31954) ring favorably influences the frontier molecular orbital energy levels, which is beneficial for charge separation and transport. acs.org A benzofuran-derived fulleropyrrolidine derivative used as an electron acceptor in an OSC achieved a power conversion efficiency of 8.1%. acs.org

Polymer Chemistry: Benzofuran is a versatile monomer for creating polymers with desirable properties such as high glass-transition temperatures, thermal stability, and transparency. nih.govnih.govthieme-connect.com Asymmetric cationic polymerization of benzofuran can produce optically active polymers with controlled molecular weights. nih.govnih.govacs.org Furthermore, benzofuro-benzofuran structures are used to synthesize novel polyimides with enhanced thermal stability and solubility in organic solvents. researchgate.net

Table 2: Applications of Benzofuran Derivatives in Materials Science

| Application Area | Role of Benzofuran Derivative | Key Properties | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Emitter, Host, Hole-Transport Layer | High Thermal Stability, Charge Mobility, Tunable Emission | alfa-chemistry.comresearchgate.netacs.org |

| Organic Solar Cells (OSCs) | Electron Donor/Acceptor | Favorable Frontier Orbital Energies, Good Solubility | acs.orgrsc.org |

| Advanced Polymers | Monomer | High Glass-Transition Temp, Thermal Stability, Optical Activity | nih.govacs.orgresearchgate.net |

Q & A

Q. What strategies mitigate racemization during functionalization of tert-butyl 1-benzofuran-5-carboxylate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.